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Compound of Interest

Compound Name: Trimethyl(phenoxy)silane

Cat. No.: B075037 Get Quote

Spectroscopic Unveiling of
Trimethyl(phenoxy)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic

data for trimethyl(phenoxy)silane, a vital silyl ether in organic synthesis and pharmaceutical

development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic profiles, this document serves as an essential

resource for the structural elucidation and characterization of this compound.

Overview of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and UV-Vis spectroscopic analyses of trimethyl(phenoxy)silane.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25 - 7.35 Multiplet 2H
meta-Protons (H_m)

of Phenyl Ring

~6.95 - 7.05 Triplet 1H
para-Proton (H_p) of

Phenyl Ring

~6.85 - 6.95 Doublet 2H
ortho-Protons (H_o) of

Phenyl Ring

~0.3 Singlet 9H
Methyl Protons (-

Si(CH₃)₃)

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~157 C-O (ipso-Carbon)

~129 meta-Carbons

~122 para-Carbon

~120 ortho-Carbons

~0 -Si(CH₃)₃

Table 3: Infrared (IR) Spectroscopy Peak Assignments
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Wavenumber (cm⁻¹) Vibrational Mode

~3070 - 3030 C-H stretch (aromatic)

~2960 - 2850 C-H stretch (methyl)

~1595 C=C stretch (aromatic ring)

~1490 C=C stretch (aromatic ring)

~1250 Si-C stretch

~1220 C-O stretch (aromatic ether)

~915 Si-O stretch

~845 Si-C stretch

~750
C-H bend (out-of-plane, monosubstituted

benzene)

~690
C-H bend (out-of-plane, monosubstituted

benzene)

Table 4: UV-Vis Spectroscopic Data
λ_max (nm) Solvent

~272 Heptane

~265 Heptane

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of trimethyl(phenoxy)silane (approximately 10-20 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for

data acquisition.

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. A larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat liquid trimethyl(phenoxy)silane is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the

compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample

cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or the solvent) is recorded and subtracted

from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of trimethyl(phenoxy)silane is prepared in a UV-

transparent solvent, such as heptane or ethanol. The concentration is adjusted to ensure the

absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition: The absorbance is measured over a wavelength range of approximately

200-400 nm. A cuvette containing the pure solvent is used as a reference.

Spectroscopic Interpretation and Structural
Elucidation
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The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed structural

confirmation of trimethyl(phenoxy)silane.

NMR Spectroscopy Analysis
The ¹H NMR spectrum clearly shows the presence of both the trimethylsilyl group and the

monosubstituted phenyl ring. The upfield singlet at approximately 0.3 ppm, integrating to nine

protons, is characteristic of the chemically equivalent methyl protons of the -Si(CH₃)₃ group.

The aromatic region of the spectrum displays a set of multiplets corresponding to the five

protons of the phenoxy group. The distinct chemical shifts and splitting patterns of the ortho,

meta, and para protons are consistent with a monosubstituted benzene ring.

The ¹³C NMR spectrum further supports this structure. The high-field signal around 0 ppm is

attributed to the methyl carbons of the trimethylsilyl group. The four signals in the aromatic

region (around 120-157 ppm) correspond to the six carbons of the phenyl ring, with the ipso-

carbon (attached to the oxygen) being the most downfield.

IR Spectroscopy Analysis
The IR spectrum provides key functional group information. The presence of aromatic C-H

stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions around 1595 and 1490

cm⁻¹ confirm the aromatic ring. The strong bands at approximately 1250 and 845 cm⁻¹ are

characteristic of the Si-C bonds of the trimethylsilyl group. The prominent absorption around

915 cm⁻¹ is assigned to the Si-O stretching vibration, a key feature of silyl ethers. The C-O

stretching of the aromatic ether linkage is observed around 1220 cm⁻¹. The out-of-plane C-H

bending bands around 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.

UV-Vis Spectroscopy Analysis
The UV-Vis spectrum of trimethyl(phenoxy)silane in heptane exhibits absorption maxima at

approximately 265 and 272 nm. These absorptions are characteristic of the π → π* electronic

transitions within the benzene ring of the phenoxy group.

Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical relationships in the spectroscopic analysis of

trimethyl(phenoxy)silane.
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Caption: Workflow for the spectroscopic analysis of trimethyl(phenoxy)silane.
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Trimethyl(phenoxy)silane Structure

NMR Spectroscopy
IR Spectroscopy

UV-Vis Spectroscopy

C₆H₅-O-Si(CH₃)₃

¹H NMR:
- Phenyl protons (o, m, p)

- Trimethylsilyl protons

correlates to

¹³C NMR:
- Phenyl carbons

- Trimethylsilyl carbons

correlates to

Key Vibrations:
- C-H (aromatic & alkyl)

- C=C (aromatic)
- Si-C
- Si-O
- C-O

correlates to

Electronic Transitions:
- π → π* of Phenyl Ring

correlates to

Click to download full resolution via product page

Caption: Correlation of spectroscopic data to the structure of trimethyl(phenoxy)silane.

To cite this document: BenchChem. [spectroscopic data interpretation for
trimethyl(phenoxy)silane (NMR, IR, UV)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075037#spectroscopic-data-interpretation-for-
trimethyl-phenoxy-silane-nmr-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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